![molecular formula C16H14N2O3S2 B2394825 4-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 326618-55-7](/img/structure/B2394825.png)
4-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide, commonly known as BMTB, is a synthetic compound that has shown potential as a therapeutic agent for various diseases. BMTB belongs to the family of benzothiazole compounds, which have been extensively studied for their biological and pharmacological activities. In
Scientific Research Applications
Synthesis and Electrophysiological Activity
Compounds similar to 4-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide have been synthesized and evaluated for their cardiac electrophysiological activity. Some of these compounds demonstrated potency comparable to known selective class III agents, indicating their potential in treating reentrant arrhythmias and showcasing their importance in cardiac therapy research (Morgan et al., 1990).
Class III Antiarrhythmic Activity
Further exploration into the class III antiarrhythmic activity of substituted benzamides and sulfonamides, which share functional groups with the queried compound, has shown potent activity without affecting conduction. These studies highlight the therapeutic potential of these compounds in treating ventricular fibrillation and their efficacy in prolonging action potential duration (Ellingboe et al., 1992).
Antimicrobial and Antifungal Action
Derivatives with structural similarities have been synthesized and evaluated for their antimicrobial and antifungal activity. These compounds exhibited sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Such findings underscore the potential of these derivatives in developing new antimicrobial agents (Sych et al., 2019).
Na+/H+ Antiporter Inhibition
Research into benzoylguanidine derivatives, which are structurally related to the compound , has demonstrated their role as Na+/H+ exchanger inhibitors. These findings are significant for their potential use in treating acute myocardial infarction by preserving cellular integrity during cardiac ischemia and reperfusion (Baumgarth et al., 1997).
properties
IUPAC Name |
4-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-10-3-5-11(6-4-10)15(19)18-16-17-13-8-7-12(23(2,20)21)9-14(13)22-16/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTHJQYZBACJJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2394743.png)
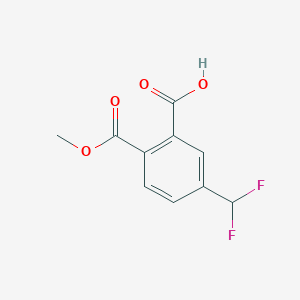
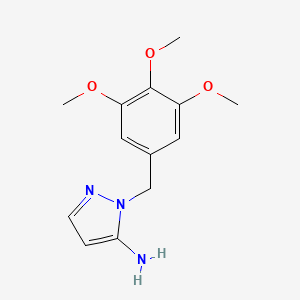
![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2394747.png)
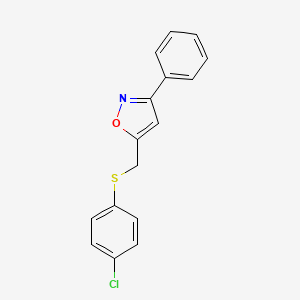
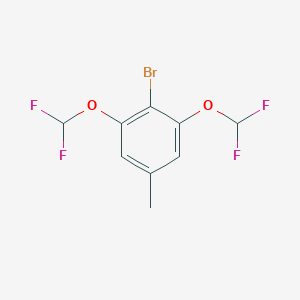
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2394751.png)
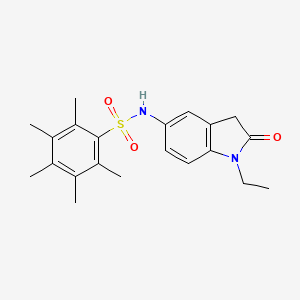
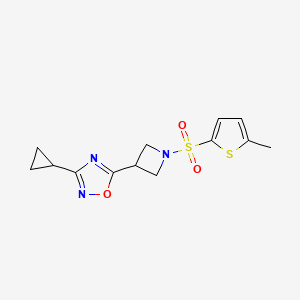
![3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/no-structure.png)
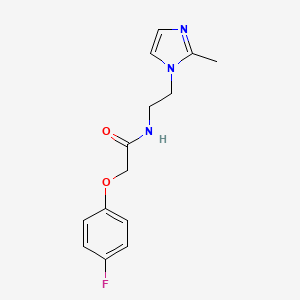
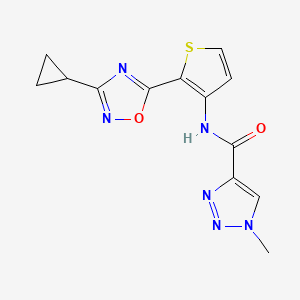
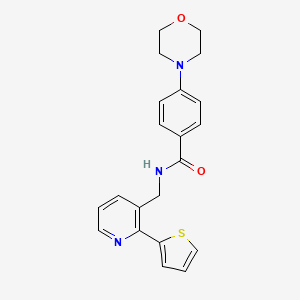
![3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2394765.png)